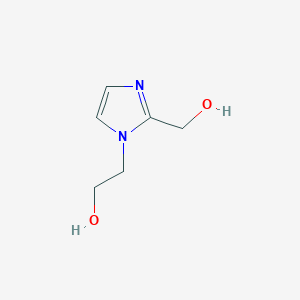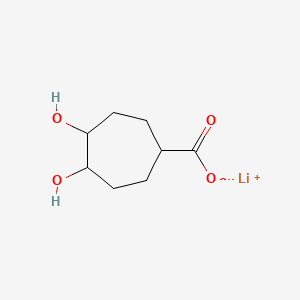
Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate is an organic compound with the molecular formula C8H13LiO4 It is a lithium salt of 4,5-dihydroxycycloheptane-1-carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate typically involves the reaction of 4,5-dihydroxycycloheptane-1-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and efficient crystallization techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a component in lithium-ion batteries.
Wirkmechanismus
The mechanism of action of Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3), which play crucial roles in cellular signaling and metabolism . These interactions lead to various downstream effects, including modulation of neurotransmitter levels and neuroprotection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium-1,4,5,8-naphthalenetetracarboxylate (Li-NTC)
- Lithium [1,1′-biphenyl]-3,3′,4,4′-tetracarboxylate (Li 4-BPTC)
- Tetralithium 1,2,4,5-benzenetetracarboxylate (Li 4 BTC)
Uniqueness
Lithium(1+)4,5-dihydroxycycloheptane-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike other lithium carboxylates, it contains hydroxyl groups that can participate in additional chemical reactions, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C8H13LiO4 |
|---|---|
Molekulargewicht |
180.2 g/mol |
IUPAC-Name |
lithium;4,5-dihydroxycycloheptane-1-carboxylate |
InChI |
InChI=1S/C8H14O4.Li/c9-6-3-1-5(8(11)12)2-4-7(6)10;/h5-7,9-10H,1-4H2,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
QFXZKYDXJIVFGJ-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1CC(C(CCC1C(=O)[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


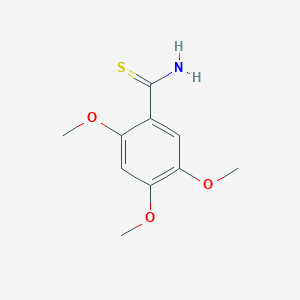
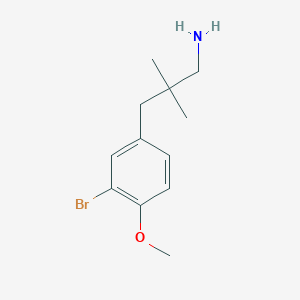
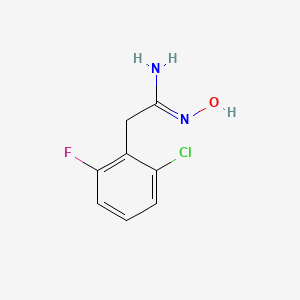
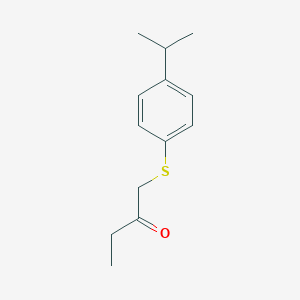
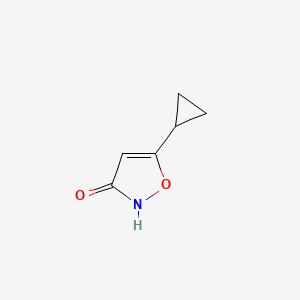
![methyl4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylatehydrochloride](/img/structure/B13569043.png)
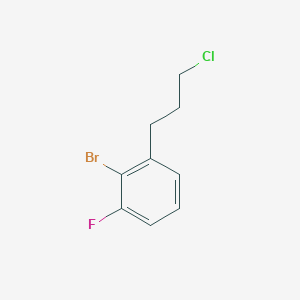

amino}-2-(2,4-difluorophenyl)aceticacid](/img/structure/B13569073.png)
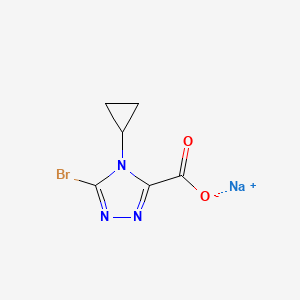
![Methyl 3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13569086.png)

